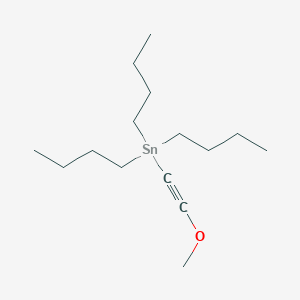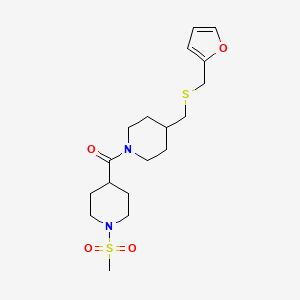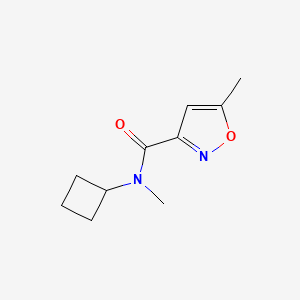
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1820664-98-9 . It has a molecular weight of 312.09 . The IUPAC name for this compound is 3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antidopaminergic Properties
One study details the synthesis and evaluation of benzamides, including structures related to "3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide," for their affinity for dopamine D-2 receptors and potential antipsychotic applications. The research highlights the compound's suitability for investigating dopamine D-2 mediated responses and its potential to induce fewer extrapyramidal side effects, suggesting its application in antipsychotic drug development (Högberg et al., 1990).
Molecular Structure and Antioxidant Activity
Another study presents a detailed molecular structure analysis using X-ray diffraction and DFT calculations of a related benzamide compound. This research explores its antioxidant properties, demonstrating the scientific interest in benzamides for potential therapeutic applications beyond their primary pharmacological activities (Demir et al., 2015).
Supramolecular Packing Motifs
The structural organization of benzamide derivatives into supramolecular arrangements, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands, has been examined. This finding opens up applications in materials science, particularly in the design of liquid crystalline and nanostructured materials (Lightfoot et al., 1999).
Antipathogenic Activity
Research into new thiourea derivatives of benzamides, including those with halogen substitutions similar to "3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide," has shown significant antipathogenic activities. These compounds exhibit potent antibacterial effects, particularly against biofilm-forming bacteria, suggesting their potential as novel antimicrobial agents (Limban et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P260;P280;P312, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
Eigenschaften
IUPAC Name |
3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKVSPGWYRKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C(F)(F)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2735686.png)
![4-[6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2735687.png)
![methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2735688.png)


![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)


![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)
